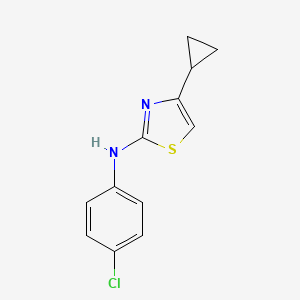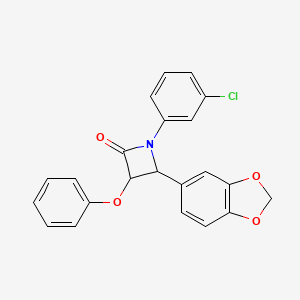
N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE typically involves the reaction of 4-chloroaniline with a thiazole derivative. The reaction conditions may include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine or thiazoline derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
作用機序
The mechanism of action of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE depends on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial properties, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE can be compared with other thiazole derivatives, such as:
- N-(4-CHLOROPHENYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)AMINE
- N-(4-CHLOROPHENYL)-N-(4-ETHYL-1,3-THIAZOL-2-YL)AMINE
These compounds share a similar core structure but differ in the substituents attached to the thiazole ring. The unique properties of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE, such as its specific biological activity or chemical reactivity, can be attributed to the presence of the cyclopropyl group, which may influence its interaction with molecular targets or its overall stability.
特性
分子式 |
C12H11ClN2S |
|---|---|
分子量 |
250.75 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-3-5-10(6-4-9)14-12-15-11(7-16-12)8-1-2-8/h3-8H,1-2H2,(H,14,15) |
InChIキー |
ZFBCAPDBULKKPX-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile](/img/structure/B11086928.png)
![2-chloro-5-{[({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B11086930.png)
![N-{[(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]methyl}glycine](/img/structure/B11086937.png)
![4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11086940.png)
![N-(2-chloropyridin-3-yl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11086951.png)
![N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11086964.png)
![3-{[(2E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B11086965.png)

![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11086968.png)
![4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11086970.png)
![(4-{(E)-[2-hydroxy-1-(4-methoxyphenyl)-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11086972.png)
![N-(1,3'-diacetyl-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11086984.png)
![Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate](/img/structure/B11086992.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11086994.png)
